Cas no 2034347-43-6 (N-[2-(5-acetylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide)
![N-[2-(5-acetylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide structure](https://ja.kuujia.com/scimg/cas/2034347-43-6x500.png)
N-[2-(5-acetylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide 化学的及び物理的性質
名前と識別子
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- N-[2-(5-acetylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide
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- インチ: 1S/C13H19NO2S/c1-9(15)11-6-5-10(17-11)7-8-14-12(16)13(2,3)4/h5-6H,7-8H2,1-4H3,(H,14,16)
- InChIKey: GBHMIFDZGDBKAR-UHFFFAOYSA-N
- ほほえんだ: C(NCCC1SC(C(C)=O)=CC=1)(=O)C(C)(C)C
N-[2-(5-acetylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6518-2075-4mg |
N-[2-(5-acetylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide |
2034347-43-6 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6518-2075-10mg |
N-[2-(5-acetylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide |
2034347-43-6 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6518-2075-15mg |
N-[2-(5-acetylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide |
2034347-43-6 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6518-2075-40mg |
N-[2-(5-acetylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide |
2034347-43-6 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6518-2075-2μmol |
N-[2-(5-acetylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide |
2034347-43-6 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6518-2075-2mg |
N-[2-(5-acetylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide |
2034347-43-6 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6518-2075-5μmol |
N-[2-(5-acetylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide |
2034347-43-6 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6518-2075-20μmol |
N-[2-(5-acetylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide |
2034347-43-6 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6518-2075-5mg |
N-[2-(5-acetylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide |
2034347-43-6 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6518-2075-25mg |
N-[2-(5-acetylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide |
2034347-43-6 | 25mg |
$109.0 | 2023-09-08 |
N-[2-(5-acetylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide 関連文献
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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6. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
N-[2-(5-acetylthiophen-2-yl)ethyl]-2,2-dimethylpropanamideに関する追加情報
Professional Introduction to N-[2-(5-acetylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide (CAS No. 2034347-43-6)
N-[2-(5-acetylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide, identified by its Chemical Abstracts Service (CAS) number 2034347-43-6, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a unique structural framework, has garnered attention due to its potential applications in drug discovery and molecular research. The presence of an acetylthiophene moiety and a dimethylpropanamide backbone suggests a rich chemical profile that may contribute to its biological activity.
The compound's structure is characterized by a thiophene ring substituted with an acetyl group at the 5-position, linked to an ethyl chain that further extends into a 2,2-dimethylpropanamide moiety. This particular arrangement of functional groups makes N-[2-(5-acetylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide a promising candidate for further investigation in various biochemical pathways. The thiophene ring is known for its role in many biologically active molecules, often serving as a scaffold for drug development due to its ability to interact with biological targets.
In recent years, there has been a growing interest in thiophene derivatives as pharmacological agents. These compounds have shown potential in modulating various biological processes, including enzyme inhibition and receptor binding. The acetyl group in N-[2-(5-acetylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide may enhance the compound's solubility and bioavailability, making it more suitable for therapeutic applications. Additionally, the dimethylpropanamide portion of the molecule could contribute to its stability and metabolic profile, which are crucial factors in drug design.
Current research in the field of medicinal chemistry has highlighted the importance of molecular diversity in drug discovery. Compounds like N-[2-(5-acetylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide exemplify this principle by incorporating multiple functional groups that can interact with biological systems in complex ways. Studies have demonstrated that thiophene derivatives can exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific arrangement of atoms in N-[2-(5-acetylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide may thus contribute to its unique pharmacological profile.
The synthesis of N-[2-(5-acetylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the acetylthiophene group necessitates careful handling to ensure regioselectivity and high yield. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the desired molecular framework efficiently. These methods are essential for producing complex molecules like N-[2-(5-acetylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide with high purity and enantiomeric excess.
Evaluation of the compound's biological activity often involves in vitro and in vivo assays to assess its interaction with target proteins and cellular systems. The acetylthiophene moiety is particularly interesting because it can engage with various biological targets through hydrogen bonding and hydrophobic interactions. This versatility makes N-[2-(5-acetylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide a valuable tool for studying enzyme mechanisms and receptor binding affinities. Additionally, computational modeling techniques have been used to predict the compound's binding modes and potential interactions with biological targets.
In recent publications, researchers have explored the use of thiophene derivatives as modulators of neurological disorders. The structural features of N-[2-(5-acetylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide align well with this area of research due to its ability to cross the blood-brain barrier and interact with central nervous system receptors. Preliminary studies suggest that this compound may have neuroprotective effects by inhibiting oxidative stress and modulating neurotransmitter release. These findings highlight the potential therapeutic applications of N-[2-(5-acetylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide in treating neurological conditions.
The pharmacokinetic properties of N-[2-(5-acetylthiophen-2-yl)ethyl]-
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